molecular formula C7H6ClN3 B2476718 7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine CAS No. 83472-67-7

7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine

Cat. No. B2476718
CAS RN: 83472-67-7
M. Wt: 167.6
InChI Key: MCOLKVLGCQWNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine is a compound that has been used as a reagent in the synthesis of purine derived S-adenosylhomocysteine/methylthioadenosine nucleosidase inhibitors which display antimicrobial activity . It is also used as highly selective CYP3A4 inhibitors .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often starts with derivatives of 2,3-diaminopyridine, which are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .


Molecular Structure Analysis

The molecular formula of 7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine is C6H4ClN3 . The imidazopyridines comprised an imidazole ring fused with a pyridine moiety .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine is a beige to light orange solid .

Scientific Research Applications

Safety and Hazards

When handling 7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

7-chloro-1-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-10-7-6(11)5(8)2-3-9-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOLKVLGCQWNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=NC=CC(=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.